molecular formula C21H19N7O2 B2756992 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1209591-26-3

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide

Número de catálogo: B2756992
Número CAS: 1209591-26-3
Peso molecular: 401.43
Clave InChI: SDTDSCFOOQUOIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N7O2 and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. Its structure features a furan ring, a pyrazolo[3,4-d]pyrimidine core, and an indole moiety, which contribute to its biological activity.

  • Molecular Formula : C21H19N7O2
  • Molecular Weight : 401.43 g/mol
  • CAS Number : 1209591-26-3

The compound primarily targets the Epidermal Growth Factor Receptor (EGFR) , a transmembrane protein that plays a crucial role in cell proliferation and survival. Inhibition of EGFR has been linked to reduced tumor growth in various cancer types. The structural components of the compound enhance its binding affinity to the receptor, leading to potent biological effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Effect
A5490.39Induction of apoptosis
MCF70.46Cell cycle arrest
NCI-H4600.75Inhibition of proliferation

These findings suggest that the compound not only inhibits cell growth but also induces apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

Inflammatory Model Measurement Effect
LPS-induced macrophagesTNF-alpha levelsDecreased by 50%
Carrageenan-induced paw edemaPaw volume reduction30% reduction

This anti-inflammatory activity may be attributed to the modulation of signaling pathways involved in inflammation, such as NF-kB.

Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF7). The study reported an IC50 value of 0.46 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.75 µM).

Study 2: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to the active site of EGFR with a binding energy significantly lower than that of existing EGFR inhibitors. This suggests a strong potential for developing this compound as a targeted therapy for cancers associated with EGFR overexpression.

Aplicaciones Científicas De Investigación

Anticancer Properties

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide has shown promising anticancer activity through various mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : The compound targets EGFR, a key player in cell proliferation and survival. Inhibition of this receptor has been linked to reduced tumor growth in multiple cancer types .

Case Study: Cytotoxicity Assay

A study evaluating the cytotoxic effects of the compound on different cancer cell lines yielded the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results indicate significant potential for development as an anticancer agent .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization of appropriate precursors.
  • Attachment of Furan Group : Utilizes nucleophilic substitution reactions.
  • Indole Carboxamide Formation : Final step involves coupling with an indole derivative .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound holds promise for various therapeutic applications:

Cancer Therapy

The inhibition of EGFR suggests that it could be developed as a targeted therapy for cancers expressing high levels of this receptor.

Treatment of Inflammatory Conditions

With its potential anti-inflammatory effects, this compound could be explored for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Propiedades

IUPAC Name

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c29-21(16-11-23-18-6-2-1-5-15(16)18)22-7-8-28-20-17(12-27-28)19(25-13-26-20)24-10-14-4-3-9-30-14/h1-6,9,11-13,23H,7-8,10H2,(H,22,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTDSCFOOQUOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.